Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate
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Overview
Description
The compound contains a tert-butyl group, which is a branched alkyl group. It also contains an azepane ring, which is a seven-membered ring containing nitrogen . The compound also appears to have amide and ester functional groups, which are common in many biological molecules and synthetic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring, followed by the introduction of the amide and ester groups. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl bromide or other similar reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, amide, and ester groups would significantly influence its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide and ester groups are polar and can participate in a variety of reactions. The azepane ring can also undergo reactions, particularly at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4/c1-6-15(22)19(5)12-14(21)18-13-9-7-8-10-20(11-13)16(23)24-17(2,3)4/h6,13H,1,7-12H2,2-5H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZMDFKYUVGOC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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